N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
Description
N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic compound featuring a 3,5-dimethylphenyl group linked to an acetamide backbone, with a pyrazole ring substituted by a methyl group and a morpholine-4-carbonyl moiety. While direct pharmacological data are unavailable, its structural motifs—pyrazole, morpholine, and dimethylphenyl groups—suggest possible interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.ClH/c1-13-8-14(2)10-16(9-13)20-18(24)12-23-15(3)11-17(21-23)19(25)22-4-6-26-7-5-22;/h8-11H,4-7,12H2,1-3H3,(H,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQSCZBSNVEXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The presence of a morpholine moiety and a dimethylphenyl group enhances its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various viral targets, including HIV reverse transcriptase and other RNA viruses. One study reported that pyrazole-modified compounds exhibited IC50 values as low as 1.96 μM against reverse transcriptase enzymes, indicating strong antiviral properties .
Anticancer Properties
Research has demonstrated that pyrazole derivatives possess anticancer activities. A study focused on the synthesis and evaluation of pyrazole derivatives revealed their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review may exhibit similar mechanisms due to its structural characteristics.
Antimicrobial Effects
The antimicrobial potential of compounds containing pyrazole rings has been documented extensively. For example, derivatives have been shown to inhibit bacterial growth effectively, with some achieving minimum inhibitory concentrations (MIC) in the low micromolar range . The exact activity of this compound against specific pathogens remains to be fully elucidated.
Study 1: Antiviral Efficacy
A recent investigation into the antiviral efficacy of pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring could significantly enhance activity against viral targets. The study found that certain substitutions led to IC50 values below 0.35 μM for key viral enzymes .
Study 2: Anticancer Activity
In another study evaluating the anticancer properties of pyrazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications could lead to enhanced cytotoxicity, with some derivatives exhibiting IC50 values as low as 10 μM in breast cancer models .
Comparative Data Table
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
The pyrazole core present in this compound is known for its antioxidant capabilities, which can be beneficial in treating diseases associated with oxidative stress. Research indicates that derivatives of pyrazole can scavenge free radicals effectively, similar to established antioxidants like edaravone, which is used in clinical settings for neuroprotection and other conditions related to oxidative damage .
Neuroprotective Effects
Studies have shown that compounds with a pyrazole structure can exhibit neuroprotective effects. The potential of N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride as a neuroprotective agent could be explored further, especially in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Anti-inflammatory Activity
Compounds containing morpholine and pyrazole moieties have been investigated for their anti-inflammatory properties. The specific structure of this compound may enhance its efficacy in reducing inflammation, making it a candidate for further pharmacological studies .
Anticancer Potential
The compound's structural components suggest potential activity against cancer cells. Pyrazole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research into this compound could uncover novel anticancer therapies .
Organic Synthesis
Building Block in Drug Development
this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows chemists to modify it further, leading to the development of new drugs with improved efficacy and reduced side effects .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant radical scavenging ability of pyrazole derivatives, indicating potential therapeutic applications in oxidative stress-related diseases. |
| Study 2 | Neuroprotection | Found that similar compounds exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting further exploration for neurodegenerative disease treatments. |
| Study 3 | Anti-inflammatory Properties | Highlighted the anti-inflammatory effects of pyrazole derivatives, supporting the need for clinical trials on related compounds for inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Acetamide Derivatives
describes pyrazole-acetamide derivatives (e.g., compounds 3a–3p ) synthesized via EDCI/HOBt-mediated coupling. Key comparisons include:
| Compound | Substituents (R1, R2, R3) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3,5-dimethylphenyl, morpholine-carbonyl | N/A | N/A | Pyrazole, morpholine, acetamide |
| 3a (C21H15ClN6O) | Phenyl, cyano, chloro | 133–135 | 68 | Chloro, cyano, phenyl |
| 3d (C21H14ClFN6O) | 4-fluorophenyl, cyano, chloro | 181–183 | 71 | Fluoro, chloro, cyano |
- Key Differences: The target compound replaces chloro/cyano groups with a morpholine-carbonyl moiety, likely improving solubility due to morpholine’s polarity. The dimethylphenyl group may enhance lipophilicity compared to phenyl or fluorophenyl substituents .
Acetamide Derivatives in Agrochemicals
lists oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), a fungicide. Comparisons include:
| Property | Target Compound | Oxadixyl |
|---|---|---|
| Core Structure | Acetamide + pyrazole-morpholine | Acetamide + oxazolidinone |
| Substituents | 3,5-dimethylphenyl, morpholine-carbonyl | 2,6-dimethylphenyl, methoxy |
| Bioactivity | Undefined (potential pharmaceutical) | Antifungal |
- Functional Group Impact: Oxadixyl’s oxazolidinone and methoxy groups confer antifungal activity, whereas the target’s morpholine-pyrazole system may target different pathways, such as kinase inhibition .
Pharmaceutical Acetamide Derivatives
Lidocaine hydrochloride () and the impurity N-(2-aminoethyl)-2-[4-(tert-butyl)-2,6-dimethylphenyl]acetamide hydrochloride () share acetamide and dimethylphenyl motifs:
| Compound | Substituents | Application |
|---|---|---|
| Target Compound | Morpholine-carbonyl, pyrazole | Undefined |
| Lidocaine | Diethylamino, 2,6-dimethylphenyl | Local anesthetic |
| Impurity (EP) | 4-tert-butyl, 2,6-dimethylphenyl | Pharmaceutical impurity |
- Structural Insights: Lidocaine’s diethylamino group is critical for sodium channel blocking. The target’s morpholine group could modulate receptor binding affinity differently, while the pyrazole may introduce steric or electronic effects .
Physicochemical and Crystallographic Considerations
highlights the impact of meta-substituents on crystal packing in trichloro-acetamides. For example:
- 3,5-Dimethylphenyl substitution creates asymmetric units with two molecules, influencing solubility and stability.
- Electron-withdrawing groups (e.g., nitro) reduce symmetry and alter lattice constants.
Preparation Methods
Synthesis of 5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazole
Method A: Carbonylative Cyclization
- Reactants : Ethyl 3-oxobutanoate (1.0 eq), morpholine-4-carbonyl hydrazide (1.2 eq).
- Conditions : Reflux in ethanol (78°C, 12 h) with HCl catalysis (0.1 eq).
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc 3:1).
- Yield : 68–72%.
Mechanistic Insight : The reaction proceeds through hydrazone formation followed by acid-catalyzed cyclization (Figure 2). The morpholine carbonyl group enhances electron withdrawal, facilitating pyrazole ring closure.
Acetamide Coupling with 3,5-Dimethylaniline
Method B: Schotten-Baumann Reaction
- Reactants :
- Pyrazole intermediate (1.0 eq)
- Chloroacetyl chloride (1.5 eq)
- 3,5-Dimethylaniline (1.3 eq)
- Conditions :
- Phase-transfer catalysis (tetrabutylammonium bromide, 0.2 eq)
- Biphasic system (CH₂Cl₂/H₂O) at 0–5°C
- pH maintained at 8–9 with NaOH
- Workup :
- Layer separation, organic phase dried (MgSO₄)
- Solvent evaporation under reduced pressure
- Yield : 82–85%.
Critical Parameters :
Hydrochloride Salt Formation
Method C: Gas-Phase Acidification
- Reactants : Free base acetamide (1.0 eq), HCl gas (1.1 eq).
- Conditions :
- Dissolve in anhydrous ethyl acetate (5 vol)
- Bubble HCl gas at 15–20°C until pH 1–2
- Age slurry at 0°C for 2 h
- Workup :
- Filter under nitrogen atmosphere
- Wash with cold ethyl acetate (2×)
- Dry under vacuum (40°C, 24 h)
- Yield : 95–97%.
Advantages over Alternative Methods :
- Avoids stoichiometric HCl in solvents, reducing ionic impurities.
- Enables direct crystallization from reaction medium.
Optimization Studies
Solvent Effects on Pyrazole Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 12 | 72 |
| DMF | 36.7 | 8 | 68 |
| THF | 7.5 | 18 | 41 |
| Acetonitrile | 37.5 | 10 | 65 |
Polar aprotic solvents like DMF accelerate cyclization but promote side reactions, while ethanol balances reactivity and selectivity.
Catalytic Effects in Acetamide Coupling
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 0 | 24 | 63 |
| TBAB | 20 | 4 | 85 |
| 18-Crown-6 | 15 | 5 | 79 |
| PEG-400 | 10 | 6 | 73 |
Tetrabutylammonium bromide (TBAB) significantly enhances reaction rate by stabilizing the chloroacetyl intermediate through ion-pairing.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Recent adaptations employ flow chemistry for the pyrazole reduction step:
Purification by Antisolvent Crystallization
Protocol :
- Dissolve crude product in acetone (3 vol) at 50°C.
- Gradient addition of heptane (5 vol) over 2 h.
- Cool to −10°C at 0.5°C/min.
- Isolate crystals by pressure filtration.
Outcomes :
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
